Cas no 946221-44-9 (N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-chloro-2-methoxybenzene-1-sulfonamide)

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-chloro-2-methoxybenzene-1-sulfonamide is a structurally complex sulfonamide derivative featuring a tetrahydroquinoline core linked to a substituted benzene sulfonamide moiety. This compound exhibits potential as an intermediate or bioactive molecule in medicinal chemistry due to its multifunctional groups, including a benzoyl substituent, chloro-methoxybenzene, and sulfonamide functionality. The presence of these pharmacophores suggests possible applications in drug discovery, particularly in targeting enzyme inhibition or receptor modulation. Its well-defined structure allows for precise modifications, enabling structure-activity relationship studies. The compound's synthetic versatility and stability under standard conditions make it suitable for further derivatization and research applications.
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-chloro-2-methoxybenzene-1-sulfonamide structure
946221-44-9 structure
商品名:N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-chloro-2-methoxybenzene-1-sulfonamide
CAS番号:946221-44-9
MF:C23H21ClN2O4S
メガワット:456.941843748093
CID:5515834

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-chloro-2-methoxybenzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

    • N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-5-chloro-2-methoxybenzenesulfonamide
    • N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-chloro-2-methoxybenzene-1-sulfonamide
    • インチ: 1S/C23H21ClN2O4S/c1-30-21-12-10-18(24)14-22(21)31(28,29)25-19-11-9-16-8-5-13-26(20(16)15-19)23(27)17-6-3-2-4-7-17/h2-4,6-7,9-12,14-15,25H,5,8,13H2,1H3
    • InChIKey: YAFYSRJEBIFAIX-UHFFFAOYSA-N
    • ほほえんだ: C1(S(NC2=CC3=C(C=C2)CCCN3C(=O)C2=CC=CC=C2)(=O)=O)=CC(Cl)=CC=C1OC

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-chloro-2-methoxybenzene-1-sulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2050-0315-2μmol
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-chloro-2-methoxybenzene-1-sulfonamide
946221-44-9 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F2050-0315-30mg
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-chloro-2-methoxybenzene-1-sulfonamide
946221-44-9 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F2050-0315-25mg
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-chloro-2-methoxybenzene-1-sulfonamide
946221-44-9 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F2050-0315-10mg
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-chloro-2-methoxybenzene-1-sulfonamide
946221-44-9 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F2050-0315-75mg
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-chloro-2-methoxybenzene-1-sulfonamide
946221-44-9 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F2050-0315-10μmol
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-chloro-2-methoxybenzene-1-sulfonamide
946221-44-9 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F2050-0315-2mg
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-chloro-2-methoxybenzene-1-sulfonamide
946221-44-9 90%+
2mg
$59.0 2023-05-17
A2B Chem LLC
BA61876-1mg
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-chloro-2-methoxybenzene-1-sulfonamide
946221-44-9
1mg
$245.00 2024-05-20
A2B Chem LLC
BA61876-10mg
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-chloro-2-methoxybenzene-1-sulfonamide
946221-44-9
10mg
$291.00 2024-05-20
A2B Chem LLC
BA61876-25mg
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-chloro-2-methoxybenzene-1-sulfonamide
946221-44-9
25mg
$360.00 2024-05-20

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-chloro-2-methoxybenzene-1-sulfonamide 関連文献

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-chloro-2-methoxybenzene-1-sulfonamideに関する追加情報

Comprehensive Overview of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-chloro-2-methoxybenzene-1-sulfonamide (CAS No. 946221-44-9)

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-chloro-2-methoxybenzene-1-sulfonamide (CAS No. 946221-44-9) is a sophisticated organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, with its intricate molecular structure, is often studied for its potential applications in drug discovery and development. The presence of a benzoyl group, a tetrahydroquinoline moiety, and a sulfonamide functional group makes it a versatile candidate for various biochemical interactions.

In recent years, the demand for novel sulfonamide derivatives has surged due to their broad-spectrum biological activities. Researchers are particularly interested in how N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-chloro-2-methoxybenzene-1-sulfonamide interacts with specific protein targets, which could pave the way for new therapeutic agents. The compound's chloro and methoxy substituents further enhance its binding affinity, making it a subject of intense study in computational chemistry and molecular docking simulations.

One of the most frequently asked questions about this compound revolves around its synthesis and purification methods. Given its complex structure, the synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-chloro-2-methoxybenzene-1-sulfonamide often involves multi-step reactions, including amidation, sulfonylation, and cyclization. Advanced techniques such as HPLC and NMR spectroscopy are typically employed to ensure high purity and accurate characterization.

The compound's potential applications extend beyond pharmaceuticals. For instance, it has been explored in material science for its unique electronic properties. The tetrahydroquinoline core, combined with the sulfonamide group, contributes to its stability and solubility, making it a candidate for organic semiconductors and photovoltaic materials. This dual applicability in both life sciences and advanced materials underscores its versatility.

Another area of interest is the compound's metabolic stability and bioavailability. Given the increasing focus on personalized medicine, understanding how N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-chloro-2-methoxybenzene-1-sulfonamide behaves in vivo is crucial. Studies have shown that its lipophilicity and hydrogen bonding capacity play a significant role in its absorption and distribution within biological systems.

Environmental considerations are also paramount. Researchers are investigating the biodegradability and ecotoxicity of this compound to ensure its safe use in various applications. The chloro substituent, in particular, has raised questions about its environmental impact, prompting studies on green chemistry approaches to its synthesis and disposal.

In summary, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-chloro-2-methoxybenzene-1-sulfonamide (CAS No. 946221-44-9) is a compound of immense scientific and industrial interest. Its unique structural features and multifunctional properties make it a valuable subject for ongoing research in drug discovery, material science, and environmental chemistry. As the scientific community continues to unravel its potential, this compound is poised to play a pivotal role in advancing multiple fields.

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